molecular formula C12H18O B1211905 4-Hexylphenol CAS No. 2446-69-7

4-Hexylphenol

Cat. No. B1211905
CAS RN: 2446-69-7
M. Wt: 178.27 g/mol
InChI Key: SZWBRVPZWJYIHI-UHFFFAOYSA-N
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Description

4-Hexylphenol (4-HP) is a phenolic compound that has been studied for its wide range of applications in the scientific and medical fields. It is a derivative of phenol, with a hexyl group attached to the hydroxyl group of the phenol molecule. 4-HP is an aromatic compound that has attracted the attention of many researchers due to its potential uses in various areas, such as medicine, agricultural science, and environmental sciences.

Scientific Research Applications

    Organic Building Block

    4-Hexylphenol is often used as an organic building block in the synthesis of various chemical compounds . It can be used to create more complex molecules in organic chemistry labs and industrial processes .

    Antiseptic

    4-Hexylphenol has been mentioned as a safer phenolic antiseptic . It’s much more powerful than phenol as a germicide and has fewer undesirable side effects . This makes it useful in medical and healthcare settings where infection control is critical .

    Chemical Synthesis

    4-Hexylphenol is often used in chemical synthesis as an organic building block . It can be used to create more complex molecules in organic chemistry labs and industrial processes .

Future Directions

: NIST/TRC Web Thermo Tables (WTT) : MilliporeSigma: 4-Hexylphenol : MilliporeSigma: 4-Hexylphenol AldrichCPR

properties

IUPAC Name

4-hexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWBRVPZWJYIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062425
Record name Phenol, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexylphenol

CAS RN

2446-69-7
Record name 4-n-Hexylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2446-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hexylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HEXYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V1KE0N8D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
Z Sun, H Cao, QS Liu, Y Liang, H Fiedler, J Zhang… - Environmental …, 2021 - Elsevier
Finding the potential environmental obesogens is crucial to explain the prevalence of obesity and the related pathologies. Increasing evidence has showed that many chemicals with …
Number of citations: 14 www.sciencedirect.com
B Ajithkumar, VP Ajithkumar, R Iriye - Research in microbiology, 2003 - Elsevier
Novel Pseudomonas strains INA04, INA05, and INA06, were isolated from activated sludge. Strain INA06 was found to degrade long chain alkylphenols such as 4-n-amylphenol and 4-n…
Number of citations: 54 www.sciencedirect.com
Y Ide, S Iwasaki, M Ogawa - Langmuir, 2011 - ACS Publications
… In this study, we examined the adsorption of 4-nonylphenol from an aqueous mixture of 4-butylphenol, 4-hexylphenol, and 4-nonylphenol on a layered alkali silicate, octosilicate, (11) …
Number of citations: 53 pubs.acs.org
J Eastoe, M Sanchez-Dominguez, H Cumber… - Langmuir, 2003 - ACS Publications
… yield ratio 2:3 depends on the microenvironment: in a bulk aqueous phase below the critical micelle concentration (cmc) the ionic mechanism would yield photoproduct 2 (4-hexylphenol…
Number of citations: 72 pubs.acs.org
Y Ide, Y Koike, M Ogawa - Journal of colloid and interface science, 2011 - Elsevier
… [email protected]nNPS or P25 was added to an aqueous 4-butylphenol, 4-hexylphenol, and 4-nonylphenol (6 ppm for each compound) mixture or 2-nitrophenol, 2-nitro-4-phenylphenol, …
Number of citations: 46 www.sciencedirect.com
ДМ Алланазарова, МР Аскарова, МШ Худойназаров… - Велес, 2017 - elibrary.ru
… ) -4 hexylphenol in the organic phase as extractants of the copper (II) ion are disclosed in the article. When copper (II) is extracted by solutions of 1- (2-pyridylazo) -4 hexylphenol in …
Number of citations: 0 elibrary.ru
D Varhanickova, WY Shiu… - Journal of Chemical and …, 1995 - ACS Publications
… ; 4-butylphenol; 3-ieri-butylphenol; 4-íerí-butylphenol; 4-hexylphenol; 3,5-di-íerí-butylphenol; 4-octylphenol; 3-methoxyphenol; and 4-methoxyphenol) were … 7 3.798 4-hexylphenol …
Number of citations: 29 pubs.acs.org
J Eastoe, M Sanchez Dominguez, H Cumber, P Wyatt… - Langmuir, 2004 - ACS Publications
… Proton NMR spectra show that C6-PAS undergoes UV-induced decomposition, to yield a mixture of 4-hexylphenol and hexylbenzene. The photostationary state was determined by 1 H …
Number of citations: 79 pubs.acs.org
M Pastor-Belda, P Viñas, N Campillo… - Food chemistry, 2017 - Elsevier
Magnetic solid phase extraction (MSPE) with cobalt ferrite nanoparticles coated with oleic acid is described for the determination of alkylphenols (APs), 4-tert-butylphenol (TBP), 4-…
Number of citations: 42 www.sciencedirect.com
J Eastoe - Smart colloidal materials, 2006 - Springer
… Proton NMR spectra show that C6–PAS undergoes UV-induced decomposition, to yield a mixture of 4-hexylphenol and the non-surface active hexylbenzene as main product. This photo…
Number of citations: 12 link.springer.com

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